

# AN-2898: A Technical Guide for Atopic Dermatitis and Psoriasis Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AN-2898**, a novel boron-based phosphodiesterase-4 (PDE4) inhibitor, for research in atopic dermatitis and psoriasis. This document synthesizes publicly available data on its mechanism of action, clinical efficacy, and experimental protocols.

#### **Core Mechanism of Action: PDE4 Inhibition**

AN-2898 is a selective and reversible competitive inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, AN-2898 leads to an increase in intracellular cAMP levels. Elevated cAMP levels, in turn, downregulate the production of proinflammatory cytokines, which are key mediators in the pathogenesis of inflammatory skin diseases like atopic dermatitis and psoriasis.

**AN-2898** has demonstrated potent inhibition of PDE4 with an IC50 of 0.027  $\mu$ M.[2] It also effectively inhibits PDE4 subtypes PDE4B1, PDE4A1A, and PDE4D2.[2] Preclinical studies have shown that **AN-2898** significantly inhibits the production of several key inflammatory cytokines, including TNF- $\alpha$ , IL-2, IFN- $\gamma$ , IL-5, and IL-10.[2]

# **Signaling Pathway**



The mechanism of action of **AN-2898** revolves around the modulation of the cAMP signaling pathway within inflammatory cells.





Click to download full resolution via product page

Caption: **AN-2898** inhibits PDE4, increasing cAMP levels and leading to reduced proinflammatory cytokine production.

## **AN-2898** in Atopic Dermatitis

**AN-2898** has undergone a Phase 2a clinical trial for the treatment of mild-to-moderate atopic dermatitis.[3][4] The trial demonstrated positive preliminary results regarding both safety and efficacy.[3]

#### **Clinical Trial Data**

The following tables summarize the key quantitative data from the Phase 2a clinical trial (NCT01301508).[4][5]

Table 1: Trial Design and Demographics

| Parameter             | Value                                       |  |
|-----------------------|---------------------------------------------|--|
| ClinicalTrials.gov ID | NCT01301508                                 |  |
| Phase                 | 2a                                          |  |
| Study Design          | Double-blind, vehicle-controlled, bilateral |  |
| Number of Patients    | 21 (in the AN-2898 arm)                     |  |
| Indication            | Mild-to-moderate atopic dermatitis          |  |
| Treatment             | 1% AN-2898 ointment applied twice daily     |  |
| Duration              | 28 days                                     |  |

Table 2: Efficacy Results at Day 28



| Endpoint                                                                 | AN-2898 (1%<br>Ointment) | Vehicle | P-value       |
|--------------------------------------------------------------------------|--------------------------|---------|---------------|
| Primary Endpoint:                                                        |                          |         |               |
| % of lesions with improvement in Atopic Dermatitis Severity Index (ADSI) | 71%                      | 14%     | P = 0.01[3]   |
| Secondary Endpoints:                                                     |                          |         |               |
| Mean % improvement in ADSI score                                         | 68%                      | 45%     | P = 0.02[3]   |
| % of lesions achieving<br>total or partial<br>clearance (ADSI ≤<br>2.0)  | 48%                      | 33%     | Not specified |

# Experimental Protocol: Phase 2a Clinical Trial (NCT01301508)

Objective: To evaluate the safety and efficacy of 1% AN-2898 ointment compared to a vehicle in treating mild-to-moderate atopic dermatitis.

#### Methodology:

- Patient Population: Patients with a clinical diagnosis of atopic dermatitis.
- Inclusion Criteria:
  - Two comparable target lesions.
  - Willingness to apply study medication as directed.
- Exclusion Criteria:
  - Concurrent use of other topical or systemic medications for atopic dermatitis.



- o Other active skin conditions in the target area.
- Treatment Regimen: Patients applied 1% AN-2898 ointment to one target lesion and the vehicle ointment to a comparable contralateral lesion twice daily for 28 days.
- Primary Outcome Measure: The proportion of patients showing an improvement in the Atopic Dermatitis Severity Index (ADSI) score from baseline at day 28. The ADSI score assesses erythema, pruritus, exudation, excoriation, and lichenification on a scale of 0 (none) to 3 (severe) for each sign.



Click to download full resolution via product page

Caption: Workflow of the Phase 2a clinical trial for AN-2898 in atopic dermatitis.

### **AN-2898** in Psoriasis Research

**AN-2898** was initially investigated as a potential topical treatment for psoriasis.[6] A Phase 1 clinical trial demonstrated that **AN-2898** ointment was well-tolerated and had no irritant potential.[6] However, subsequent development and published research have largely focused on another boron-based PDE4 inhibitor from Anacor Pharmaceuticals, AN2728 (crisaborole),



for the treatment of psoriasis. While **AN-2898** showed potential, the publicly available data on its specific efficacy in psoriasis is limited. Researchers interested in the topical treatment of psoriasis with PDE4 inhibitors may find more extensive data available for crisaborole.

## Conclusion

**AN-2898** is a potent and selective PDE4 inhibitor that has shown promising efficacy and safety in a Phase 2a clinical trial for atopic dermatitis. Its mechanism of action, centered on the elevation of intracellular cAMP and subsequent reduction of pro-inflammatory cytokines, makes it a molecule of significant interest for the treatment of inflammatory skin diseases. While its development for psoriasis appears to have been deprioritized in favor of a related compound, the foundational research on **AN-2898** provides valuable insights for scientists and drug development professionals working in the field of dermatology. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anacor Pharmaceuticals, Inc. Announces Positive Results from Phase 1 Safety Trial of AN2898 for Psoriasis and Atopic Dermatitis BioSpace [biospace.com]
- To cite this document: BenchChem. [AN-2898: A Technical Guide for Atopic Dermatitis and Psoriasis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667276#an-2898-for-atopic-dermatitis-and-psoriasis-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com